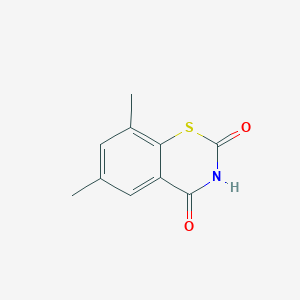
6,8-Dimethyl-1,3-benzothiazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethyl-1,3-benzothiazine-2,4-dione is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often explored for their potential medicinal properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1,3-benzothiazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . Another approach includes the microwave-induced reaction of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green synthesis, which emphasize environmentally friendly and sustainable methods, are often applied in the industrial synthesis of thiazine derivatives .
化学反应分析
Types of Reactions
6,8-Dimethyl-1,3-benzothiazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
6,8-Dimethyl-1,3-benzothiazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is explored for its potential as an anticancer agent and in the treatment of various diseases.
作用机制
The mechanism of action of 6,8-Dimethyl-1,3-benzothiazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
2,3-Dihydro-1,4-benzothiazepine: Exhibits various biological activities, including antifungal and antiviral properties.
Imidazo[2,1-b][1,3]thiazines: Important for their bioactive properties and applications in drug discovery.
Uniqueness
6,8-Dimethyl-1,3-benzothiazine-2,4-dione stands out due to its unique chemical structure, which imparts specific biological activities and potential applications in diverse fields. Its ability to undergo various chemical reactions and form different products further enhances its versatility and usefulness in scientific research and industrial applications.
属性
CAS 编号 |
551935-85-4 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
6,8-dimethyl-1,3-benzothiazine-2,4-dione |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-6(2)8-7(4-5)9(12)11-10(13)14-8/h3-4H,1-2H3,(H,11,12,13) |
InChI 键 |
ANAPBYNBRXYCHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=O)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















